Cas no 2137742-04-0 (1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro-)

1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- structure
2137742-04-0 structure
Product name:1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro-
CAS No:2137742-04-0
MF:C15H20F5NO
MW:325.317421913147
CID:5257692

1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro-
    • Inchi: 1S/C15H20F5NO/c1-9-7-10(13(2,3)4)5-6-11(9)22-12(8-21)14(16,17)15(18,19)20/h5-7,12H,8,21H2,1-4H3
    • InChI Key: SSWZLSWONKYBQD-UHFFFAOYSA-N
    • SMILES: C(N)C(OC1=CC=C(C(C)(C)C)C=C1C)C(F)(F)C(F)(F)F

1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-374497-0.25g
2137742-04-0
0.25g
$1381.0 2023-03-02
Enamine
EN300-374497-0.5g
2137742-04-0
0.5g
$1440.0 2023-03-02
Enamine
EN300-374497-0.1g
2137742-04-0
0.1g
$1320.0 2023-03-02
Enamine
EN300-374497-5.0g
2137742-04-0
5.0g
$4349.0 2023-03-02
Enamine
EN300-374497-10.0g
2137742-04-0
10.0g
$6450.0 2023-03-02
Enamine
EN300-374497-1.0g
2137742-04-0
1g
$0.0 2023-06-07
Enamine
EN300-374497-0.05g
2137742-04-0
0.05g
$1261.0 2023-03-02
Enamine
EN300-374497-2.5g
2137742-04-0
2.5g
$2940.0 2023-03-02

Additional information on 1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro-

Professional Introduction to 1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- (CAS No. 2137742-04-0)

1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- (CAS No. 2137742-04-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and material science.

The molecular structure of this compound is characterized by a butanamine backbone substituted with a pentafluoro group at the 3-position and a phenoxy moiety at the 2-position. The phenoxy group is further substituted with a 1,1-dimethylethyl group at the 4-position and a methyl group at the 2-position. This complex arrangement of functional groups imparts distinct chemical and physical properties to the molecule, which are critical for its potential applications.

One of the most striking features of this compound is its high degree of fluorination. The presence of five fluorine atoms at the 3,3,4,4,4-positions significantly enhances the lipophilicity and metabolic stability of the molecule. These properties are particularly desirable in pharmaceutical applications where drug bioavailability and duration of action are crucial factors.

Recent research has highlighted the potential of fluorinated compounds in medicinal chemistry due to their ability to modulate enzyme interactions and improve pharmacokinetic profiles. For instance, studies have demonstrated that fluorine substitution can enhance binding affinity and selectivity for target enzymes such as kinases and proteases. This makes compounds like 1-Butanamine, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-3,3,4,4,4-pentafluoro- (CAS No. 2137742-04-0) promising candidates for developing novel therapeutic agents.

The phenoxy group in this compound also plays a significant role in its biological activity. Phenoxy-substituted compounds are known to exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. The presence of the 1,1-dimethylethyl group at the 4-position further enhances the stability of the phenoxy ring against metabolic degradation.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic synthesis strategies that require precise control over reaction conditions and reagent selection. The introduction of multiple fluorine atoms necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater ease and efficiency.

The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Fluorinated compounds are often used in the development of advanced materials due to their unique electronic properties and resistance to environmental degradation. For example, this compound could be explored as a precursor for high-performance polymers or as an intermediate in the synthesis of specialty chemicals.

Current research efforts are focused on exploring the biological activity of this compound through in vitro and in vivo studies. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation and inflammation. These findings warrant further investigation to determine its therapeutic potential and to identify optimal dosing regimens.

The structural complexity of this compound also presents opportunities for derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. Such modifications are essential for developing lead compounds that meet stringent pharmaceutical standards.

Collaborative efforts between synthetic chemists and biologists are crucial for maximizing the therapeutic potential of this compound. Integrating expertise from multiple disciplines ensures that synthetic challenges are addressed while biological relevance is maintained throughout the development process.

The growing interest in fluorinated compounds underscores their importance in modern chemical research. As synthetic methodologies continue to evolve, more complex and functionalized molecules like 1-Butanamine, 2-[bold4-(bold1,bold1-dimethylethyl)bold)-bold2-methylphenoxybold]-bold3,bold3,bold4,bold4,bold4-pentafluoro- (boldCAS No. bold2137742-04-0) will become increasingly accessible for diverse applications.

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